Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide
Overview
Description
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide is a synthetic organic compound that belongs to the class of thiomorpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzyl chloride and thiomorpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Oxidation: The thiomorpholine ring is oxidized to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiomorpholine ring can be further oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are common oxidizing agents.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce complex organic molecules or polymers.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-fluoro-benzyl)-morpholine: A similar compound with a morpholine ring instead of a thiomorpholine ring.
4-(4-Bromo-2-fluoro-benzyl)-piperidine: A compound with a piperidine ring, showing different chemical properties and applications.
Uniqueness
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide is unique due to the presence of both bromine and fluorine atoms on the benzyl ring and the thiomorpholine 1,1-dioxide structure
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-10-2-1-9(11(13)7-10)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWZNVBXWZCTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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